Cardiotonic ED₁₀₀ Potency of Derived 7-(4-Pyridyl)isoquinoline vs. 7-(2-Pyridyl) and 7-(3-Pyridyl) Analogs
In an anesthetized dog heart failure model (propranolol-induced), the isoquinoline synthesized from 2-acetyl-4-(4-pyridyl)cyclohexanone (derived from the target compound) exhibited an ED₁₀₀ of 0.1 mg/kg i.v., with a +8.7% blood pressure change and +27.6% heart rate increase. In contrast, the isoquinoline from the 2-pyridyl isomer showed an ED₁₀₀ of 0.1 mg/kg but a –5.1% blood pressure change and only +18.7% heart rate increase, while the isoquinoline from the 3-pyridyl isomer showed an ED₁₀₀ of 0.1 mg/kg, +11.3% blood pressure change, and +26.1% heart rate increase [1]. The 4-pyridyl-derived compound thus provides the most favorable combination of potent cardiotonic activity and positive hemodynamic response, avoiding the blood pressure depression seen with the 2-pyridyl variant [1].
| Evidence Dimension | Cardiotonic potency (ED₁₀₀) and hemodynamic effects of isoquinoline derivatives in anesthetized dogs |
|---|---|
| Target Compound Data | ED₁₀₀ = 0.1 mg/kg i.v.; Blood Pressure change = +8.7%; Heart Rate change = +27.6% (Compound 1, 7-(4-pyridyl)isoquinoline) [1] |
| Comparator Or Baseline | Comparator 1 (2-pyridyl): ED₁₀₀ = 0.1 mg/kg; BP = –5.1%; HR = +18.7%. Comparator 2 (3-pyridyl): ED₁₀₀ = 0.1 mg/kg; BP = +11.3%; HR = +26.1%. Comparator 3 (7-phenyl): ED₁₀₀ = 0.1 mg/kg; BP = +4.0%; HR = +11.0% [1] |
| Quantified Difference | BP difference vs 2-pyridyl: +13.8 percentage points; HR difference vs 7-phenyl: +16.6 percentage points [1] |
| Conditions | Anesthetized adult mongrel dogs (8–12 kg), propranolol-induced heart failure (4 mg/kg + 0.1 mg/kg/min i.v.), LV dp/dt max recovery endpoint [1] |
Why This Matters
Procurement of the 4-pyridyl isomer ensures access to the isoquinoline scaffold with the best-reported balance of cardiotonic efficacy and hemodynamic stability, critical for cardiovascular drug development programs.
- [1] Suzuki, T., Sannohe, K., Ito, T., Maruyama, M., Kamiya, J., Hirayama, M., Kitano, T., & Awaya, A. (1989). U.S. Patent No. 4,845,228. Washington, DC: U.S. Patent and Trademark Office. (See Table 2, Test Example 1). View Source
